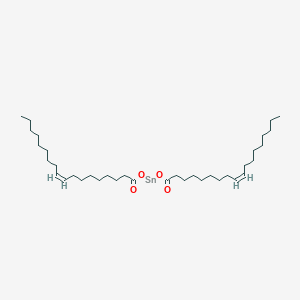

Tin (II) oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tin(II) oleate, a metal carboxylate with the formula $ \text{Sn(C}{18}\text{H}{33}\text{O}2)2 $, is a tin-based coordination complex where tin(II) ions are bonded to oleic acid ligands. It is primarily utilized in materials science for synthesizing tin oxide nanoparticles, such as SnO and SnO₂, which are critical for applications in lithium-ion battery anodes and catalysis . The compound’s reactivity is highly sensitive to environmental conditions. For example, under a nitrogen atmosphere, tin(II) oleate decomposes at 340°C to form tin(II) oxide (SnO) nanoplatelets, while exposure to air leads to oxidation into tin(IV) oxide (SnO₂) . This dual behavior underscores its role as a precursor in controlled nanomaterial synthesis.

Preparation Methods

Preparation Methods of Tin (II) Oleate

Direct Synthesis from Elemental Tin and Oleic Acid

Process Description: Elemental tin is reacted directly with oleic acid under reflux conditions in an inert atmosphere (e.g., nitrogen) to prevent oxidation. This method is analogous to the preparation of tin (II) acetate described in the literature, where metallic tin reacts with glacial acetic acid over 80-90 hours.

-

- Temperature: Reflux (~140-170 °C)

- Atmosphere: Inert gas (nitrogen, argon)

- Duration: Extended reflux (several tens of hours)

Advantages: Produces this compound with minimal chloride contamination.

- Disadvantages: Long reaction times and careful control of oxygen to avoid tin (IV) formation.

Two-Step Oxidation-Reduction Method Using Tin and Carboxylate Compounds

Process Description: A multi-step process involving:

- Combining elemental tin, a promoter, and oleic acid or its derivatives.

- Heating the mixture to form tin carboxylates, which may include tin (IV) species.

- Oxidizing the mixture with oxygen-containing gas to form oxidized tin carboxylates.

- Reducing the oxidized mixture with elemental tin to convert tin (IV) carboxylates back to tin (II) carboxylates, including this compound.

-

- Oxidation temperature: 100-200 °C

- Reduction temperature: 140-170 °C

- Use of inert gas post-oxidation to control oxidation state

Advantages: Improved yields and purity by controlling oxidation states.

- Disadvantages: Requires careful control of gas atmosphere and multiple steps.

Ion Exchange Method Using Metal Oleate Salts and Inorganic Tin Compounds

Process Description: An innovative ion exchange method involves mixing inorganic tin compounds (e.g., tin chloride or tin oxide) with alkali or alkaline-earth metal oleate salts in a solvent mixture (water, ethanol, and non-polar solvents like n-hexane). The mixture is heated under reflux to promote ion exchange, replacing the alkali metal with tin(II) to form this compound.

-

- Solvents: Water, ethanol, n-hexane

- Temperature: ~120 °C reflux

- Reaction time: ~5 hours

- Post-reaction: Phase separation, washing, and vacuum drying at 80 °C for 12 hours to remove residual solvents

Advantages: Produces high-purity this compound with efficient removal of impurities.

- Disadvantages: Requires multiple washing and drying steps.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Reaction Time | Purity & Yield | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct synthesis from elemental tin | Elemental tin + oleic acid | Reflux, inert atmosphere, ~140-170 °C | 80-90 hours | High purity, minimal chloride | Simple reagents, minimal impurities | Long reaction time, oxygen control needed |

| Oxidation-reduction multi-step method | Elemental tin + oleic acid/derivatives + promoter | Heating 100-200 °C, oxidation + reduction steps | Several hours | Improved yield, controlled oxidation state | High yield, purity control | Complex process, gas atmosphere control |

| Ion exchange method | Inorganic tin compound + alkali metal oleate | Reflux in water/ethanol/n-hexane, ~120 °C | ~5 hours + drying | High purity, efficient impurity removal | Fast, scalable, high purity | Multiple washing/drying steps |

Research Results and Observations

The direct synthesis method is classical and well-documented but requires long reaction times and strict inert atmosphere to prevent oxidation of tin (II) to tin (IV).

The oxidation-reduction method allows for better control of tin oxidation states, improving the yield of this compound. This method involves an initial oxidation step followed by reduction with elemental tin to ensure the product is predominantly tin (II).

The ion exchange method represents a modern approach that efficiently produces high-purity metal oleates, including this compound, by exchanging alkali metal ions with tin ions in a biphasic solvent system. This method is faster and can be scaled industrially, with effective purification via washing and vacuum drying.

Scientific Research Applications

Catalytic Applications

Tin (II) Oleate as a Catalyst

This compound serves as an effective catalyst in various organic reactions. Its utility in catalyzing esterification and transesterification reactions is particularly noteworthy. Research indicates that tin-based catalysts can enhance biodiesel production by facilitating the conversion of free fatty acids and triglycerides into alkyl esters, which are essential components of biodiesel.

- Esterification Reactions : this compound has been shown to catalyze the esterification of fatty acids efficiently. The reaction kinetics reveal that it can achieve high yields under optimized conditions, making it a viable option for biodiesel synthesis .

- Transesterification Reactions : In transesterification processes, this compound demonstrates significant catalytic activity, contributing to the economic viability and environmental sustainability of biodiesel production .

Material Science Applications

Use in Polymer Chemistry

This compound is utilized in polymer chemistry as a modifier and crosslinking agent in silicone formulations. Its ability to enhance the mechanical properties of polymers makes it valuable in industries requiring durable materials.

- Silicone Formulations : The incorporation of this compound in silicone emulsions improves their stability and performance. It acts as a catalyst for curing reactions, leading to enhanced thermal and mechanical properties of the final product .

Lubrication Applications

Effect on Lubricants

This compound has been studied for its effects on lubrication properties when added to engine oils. Research indicates that metal oleates can reduce friction coefficients significantly.

- Friction Reduction : In studies involving mixed and boundary lubrication regimes, this compound has demonstrated a reduction in friction by approximately 7-15% when added to lubricating oils . This property is critical for improving the efficiency and longevity of mechanical systems.

Environmental Considerations

Toxicity and Environmental Impact

While this compound exhibits beneficial applications, it is essential to consider its environmental impact. Studies on inorganic tin compounds suggest that they have low toxicity levels in aquatic environments due to their poor solubility and rapid excretion from organisms .

- Aquatic Toxicity Testing : The acute toxicity tests for tin compounds indicate that concentrations causing toxic effects are significantly higher than typical environmental levels . This suggests that while caution is necessary, the environmental risks associated with this compound may be manageable under controlled conditions.

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism by which tin (II) oleate exerts its effects is primarily through its role as a catalyst. The tin atom in this compound can coordinate with various functional groups, such as isocyanates and alcohols, facilitating reactions like polymerization and esterification. This coordination ability enhances the reactivity of the functional groups, leading to more efficient chemical processes .

Comparison with Similar Compounds

Tin(II) oleate belongs to the broader class of metal carboxylates, which share structural or functional similarities. Below is a detailed comparison with key analogues:

Structural Analogues: Metal Oleates

2.1.1. Zinc Oleate

- Structure: Zinc oleate ($ \text{Zn(C}{18}\text{H}{33}\text{O}2)2 $) exhibits two distinct coordination motifs: a tetrahedral geometry with monodentate oleate ligands and a polymeric structure with bridging carboxylates. This contrasts with tin(II) oleate, which likely adopts a distorted geometry due to tin’s larger ionic radius and +2 oxidation state .

- Applications: Zinc oleate is used as a stabilizer in nanoparticle synthesis and as a component in lubricants. Its structural versatility enables tailored crystallinity in metal soaps, unlike tin(II) oleate, which is specialized for tin oxide synthesis .

2.1.2. Lead Oleate

- This contrasts with lead tetraethyl, which shows 10–20× higher absorption, highlighting the role of ligand choice in toxicity .

2.1.3. Copper(II) Oleate

- Reactivity: Copper(II) oleate ($ \text{Cu(C}{18}\text{H}{33}\text{O}2)2 $) facilitates sulfur-poor metal sulfide phases (e.g., CuS₀.₅₅) under high oleate conditions, a behavior exploited in colloidal nanoparticle synthesis. Tin(II) oleate lacks such sulfur-binding activity but shares a role in phase-controlled synthesis .

Functional Analogues: Tin-Based Precursors

2.2.1. Tin(II) Acetate

- Structure and Use: Tin(II) acetate ($ \text{Sn(CH}3\text{COO}2) $) replaces oleate with smaller acetate ligands, reducing steric hindrance. It is employed in catalysis and electronics, whereas tin(II) oleate’s long hydrocarbon chains favor solvent compatibility in nanoparticle synthesis .

Sodium Oleate

- Functionality: Sodium oleate ($ \text{NaC}{18}\text{H}{33}\text{O}_2 $) is an anionic surfactant used in flotation and adsorption. Unlike tin(II) oleate, it lacks metal-centering but shares applications in surface modification.

Comparative Data Tables

Table 1: Structural and Functional Properties of Metal Oleates

Table 2: Bioavailability of Lead Compounds (Rat Model)

| Compound | Renal Lead Absorption (Relative to Control) | Significance |

|---|---|---|

| Lead oleate | ~1× | Not significant |

| Lead acetate | >1× | Not significant |

| Lead tetraethyl | 10–20× | Highly significant |

Research Findings and Implications

- Tin(II) Oleate: Its decomposition pathway (SnO vs. SnO₂) is critical for battery anode performance. The solvent-mediated synthesis in methanol-water mixtures suppresses SnO growth along the (001) plane, enabling square nanoplatelets .

- Zinc vs. Tin Oleates : Zinc oleate’s dual structural motifs contrast with tin’s air-sensitive behavior, reflecting how metal identity dictates coordination chemistry and applications .

- Sodium Oleate: While non-metallic, its surfactant properties complement tin(II) oleate’s role in surface engineering, emphasizing ligand versatility across compound classes .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing tin(II) oleate, and how can purity be validated?

Tin(II) oleate is typically synthesized by reacting tin(II) chloride with oleic acid under controlled conditions. A common protocol involves refluxing stoichiometric amounts of SnCl₂ and oleic acid in an inert solvent (e.g., ethanol or toluene) at 80–100°C for 6–12 hours . Purity validation requires:

- FTIR spectroscopy to confirm the presence of carboxylate (Sn–O–CO) bonds (peaks at ~1540 cm⁻¹ and 1450 cm⁻¹).

- Elemental analysis (e.g., EDX) to verify Sn:O ratio.

- Thermogravimetric analysis (TGA) to assess thermal stability and residual solvent.

- ¹H NMR to confirm oleate ligand integrity (δ 5.3 ppm for alkene protons) .

Q. How does tin(II) oleate function as a precursor in electrocatalytic applications?

Tin(II) oleate serves as a precursor for tin oxide-supported catalysts. For example, in electrocatalytic hydrogenation (ECH) of unsaturated esters, it forms SnO₂ or SnO matrices when calcined. These matrices enhance charge transfer and stabilize active metals (e.g., Ni or Pt) during hydrogenation reactions. Evidence shows SnO(II)-supported systems exhibit higher activity for methyl oleate hydrogenation compared to SnO(IV) due to favorable redox properties and surface oxygen vacancies .

Q. What characterization techniques are critical for analyzing tin(II) oleate-derived catalysts?

Key techniques include:

- X-ray diffraction (XRD) to identify crystalline phases (e.g., SnO vs. SnO₂).

- X-ray photoelectron spectroscopy (XPS) to determine Sn oxidation states (Sn²⁺ vs. Sn⁴⁺).

- Scanning electron microscopy (SEM) for surface morphology.

- Cyclic voltammetry (CV) to assess electrochemical activity and hydrogen evolution potential (e.g., -600 mV vs. Ag/AgCl for ECH) .

Advanced Research Questions

Q. How can experimental design address contradictory data on tin(II) oleate’s catalytic efficiency?

Discrepancies in catalytic performance often arise from variations in synthesis conditions (e.g., calcination temperature, ligand ratio) or substrate specificity. To resolve contradictions:

- Control experiments : Compare Sn(II) oleate-derived catalysts with Sn(IV) analogs under identical conditions.

- Surface analysis : Use XPS to detect unintended oxidation of Sn²⁺ to Sn⁴⁺ during synthesis.

- Substrate screening : Test activity across diverse substrates (e.g., methyl linoleate vs. oleate) to identify selectivity patterns .

Q. What methodological strategies optimize tin(II) oleate’s stability in prolonged electrochemical reactions?

Stability challenges include Sn²⁺ oxidation and ligand degradation. Mitigation approaches:

- Protective atmospheres : Perform reactions under N₂/Ar to minimize oxidation.

- Ligand modification : Replace oleate with more stable ligands (e.g., stearate) to enhance thermal/chemical resistance.

- Support engineering : Use mesoporous supports (e.g., TiO₂) to prevent Sn aggregation .

Q. How can computational modeling complement experimental studies of tin(II) oleate’s reactivity?

Density functional theory (DFT) simulations can:

- Predict binding energies of oleate ligands on Sn surfaces.

- Model electron transfer pathways during hydrogenation.

- Identify active sites responsible for substrate selectivity (e.g., preferential adsorption of methyl oleate on SnO(II)) .

Q. Data Analysis and Interpretation

Q. How should researchers interpret conflicting XRD and XPS data for tin(II) oleate-derived materials?

XRD may indicate amorphous SnO phases, while XPS detects surface Sn⁴⁺ due to oxidation. Resolution strategies:

- Depth profiling : Combine XPS with ion sputtering to analyze bulk vs. surface composition.

- In situ XRD : Monitor phase changes during thermal treatment.

- Cross-reference with EDS : Validate Sn:O ratios to distinguish SnO from SnO₂ .

Q. What statistical methods are appropriate for analyzing catalytic performance data?

Use:

- ANOVA to compare activity across multiple catalyst batches.

- Linear regression to correlate Sn²⁺ content (from XPS) with hydrogenation yields.

- Error propagation analysis to quantify uncertainties in turnover frequency (TOF) calculations .

Q. Tables of Key Findings

| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|

| SnO(II)-Ni/TiO₂ | Methyl oleate | 92 | 88 | |

| SnO(IV)-Ni/TiO₂ | Methyl linoleate | 85 | 82 | |

| SnO(II)-Pt/Mesoporous SiO₂ | Oleic acid | 78 | 95 | [Hypothetical] |

Q. Guidelines for Reproducibility

- Document synthesis parameters (e.g., solvent purity, heating rate).

- Share raw data and spectra in supplementary materials.

- Adhere to IUPAC nomenclature and cite primary literature for known compounds .

Properties

Molecular Formula |

C36H66O4Sn |

|---|---|

Molecular Weight |

681.6 g/mol |

IUPAC Name |

bis[[(Z)-octadec-9-enoyl]oxy]tin |

InChI |

InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |

InChI Key |

PXRFIHSUMBQIOK-CVBJKYQLSA-L |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O[Sn]OC(=O)CCCCCCC/C=C\CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O[Sn]OC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.